3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one

Purity Quality Control Sourcing

3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one (CAS 1291490-77-1) is a fully synthetic, densely functionalized monocyclic β-lactam (azetidin-2-one) bearing a free 3-amino group, a 4-(p-tolyl) substituent, and an N1-(4-trifluoromethyl)phenyl group. This specific substitution pattern is not found in any currently marketed β-lactam drug and creates a unique pharmacophoric environment that combines the hydrogen-bonding capacity of the 3-amino group with the electron‑withdrawing, lipophilic character of the para‑CF₃‑phenyl ring.

Molecular Formula C17H15F3N2O
Molecular Weight 320.31 g/mol
Cat. No. B14771451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
Molecular FormulaC17H15F3N2O
Molecular Weight320.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C17H15F3N2O/c1-10-2-4-11(5-3-10)15-14(21)16(23)22(15)13-8-6-12(7-9-13)17(18,19)20/h2-9,14-15H,21H2,1H3
InChIKeyMQZBLZROYQHMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one – Structural Identity and Core Properties for Procurement Decisions


3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one (CAS 1291490-77-1) is a fully synthetic, densely functionalized monocyclic β-lactam (azetidin-2-one) bearing a free 3-amino group, a 4-(p-tolyl) substituent, and an N1-(4-trifluoromethyl)phenyl group . This specific substitution pattern is not found in any currently marketed β-lactam drug and creates a unique pharmacophoric environment that combines the hydrogen-bonding capacity of the 3-amino group with the electron‑withdrawing, lipophilic character of the para‑CF₃‑phenyl ring [1]. Commercial sourcing typically specifies a purity of NLT 98% (HPLC), making the compound suitable as a high‑purity building block for medicinal chemistry and chemical biology applications .

Why Generic 3‑Amino‑azetidin‑2‑ones Cannot Substitute for 3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one


The compound’s value in research and industrial workflows depends on the precise spatial and electronic arrangement of its three substituents. Replacing the N1‑(4‑trifluoromethyl)phenyl group with a phenyl or 4‑fluorophenyl analog removes the strong electron‑withdrawing effect that modulates the reactivity of the β‑lactam ring [1]. Exchanging the 4‑(p‑tolyl) group for a 4‑chlorophenyl or 4‑methoxyphenyl substituent alters both the steric demand and the π‑stacking potential at the C4 position, which can change target binding or crystallinity in solid‑phase applications [1][2]. Even positional isomerism of the CF₃ group (moving it from the para to the meta position) has been shown to shift lipophilicity and metabolic stability in analogous azetidin‑2‑one series, making the para‑CF₃‑phenyl variant the preferred choice for programs where consistent logD and CYP stability are desired [2]. Consequently, generic “3‑amino‑azetidin‑2‑one” replacements do not reproduce the specific physicochemical profile that defines this compound’s utility as a research probe or synthetic intermediate.

Quantitative Differentiation Evidence for 3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one Versus Closest Analogs


HPLC Purity Advantage Over Common 3‑Amino‑azetidin‑2‑one Analogs

The target compound is consistently offered at NLT 98% purity by specialist manufacturers , whereas the most closely related analog, 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one, is typically listed at 95% purity by general chemical suppliers . This 3‑percentage‑point purity difference reduces the burden of orthogonal purification for users who require high‑purity building blocks for fragment‑based screening or late‑stage functionalization.

Purity Quality Control Sourcing

Predicted Lipophilicity Difference Driven by p‑Tolyl vs. Phenyl C4 Substituent

In silico calculation (ALOGPS 2.1) predicts a logP of 3.51 for 3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one, compared with a logP of 3.18 for the des‑methyl analog 3‑Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one [1]. The ΔlogP of +0.33 falls within the range known to improve membrane permeability while keeping the compound within Lipinski’s Rule of 5 space.

Lipophilicity Drug-likeness ADME

3‑Amino Handle Enables Site‑Selective Derivatization Absent in Des‑amino Analogs

The free 3‑amino group allows chemoselective acylation, sulfonylation, or reductive amination without affecting the β‑lactam carbonyl [1]. 4-(p-Tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one (the des‑amino analog) lacks this orthogonal handle, limiting derivatization to ring‑opening or electrophilic aromatic substitution on the tolyl ring [2]. Quantitative reactivity mapping in a model competition experiment (4‑nitrophenyl acetate acylation) showed a >20‑fold rate preference for the 3‑amino group over the β‑lactam NH in analogous 3‑amino‑azetidin‑2‑ones [1].

Synthetic utility Bioconjugation PROTAC design

High‑Value Application Scenarios for 3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one


Fragment‑Based Lead Discovery Requiring High‑Purity, Lipophilic β‑Lactam Warheads

Fragment screening libraries demand >97% purity to avoid false positives from impurities. With a certified NLT 98% purity , this compound meets that threshold without additional purification, unlike the 95%‑pure analogs that would require costly preparative HPLC. Its predicted logP of 3.51 places it in the optimal lipophilicity range for fragment hits (logP 1–4), while the p‑tolyl group provides a methyl probe for exploring hydrophobic sub‑pockets via SAR by catalog.

Covalent Probe Design via the 3‑Amino Handle

The chemoselective reactivity of the 3‑amino group permits installation of photo‑affinity labels (diazirine, benzophenone) or click‑chemistry handles (alkyne, azide) without compromising the β‑lactam electrophilic warhead [1]. This orthogonal reactivity is absent in des‑amino analogs, making the compound uniquely suited for target‑engagement studies where the intact azetidin‑2‑one ring is required for activity.

Synthesis of TrkA‑Kinase‑Targeted PROTACs

The N1‑(4‑trifluoromethyl)phenyl and C4‑(p‑tolyl) substitution pattern has been disclosed in patent families claiming azetidin‑2‑ones as TrkA kinase ligands with low‑nanomolar affinity . The free 3‑amino group provides a solvent‑exposed vector suitable for linker attachment in PROTAC design, a strategy that would not be feasible with the N‑alkyl or N‑unsubstituted analogs that lack both the appropriate kinase recognition motif and the orthogonal linker attachment point.

Standardized Reference Material for Fluorinated β‑Lactam Analytical Method Development

The combination of a chromophoric N‑aryl‑CF₃ group (strong UV absorption at ~254 nm) and a well‑resolved HPLC retention time, together with the high certified purity , makes this compound an excellent system‑suitability standard for reverse‑phase HPLC and LC‑MS methods targeting fluorinated azetidin‑2‑one libraries.

Quote Request

Request a Quote for 3-Amino-4-(p-tolyl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.